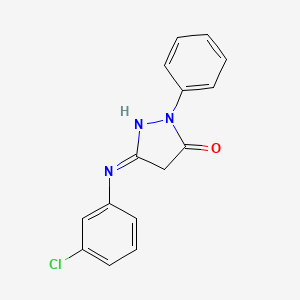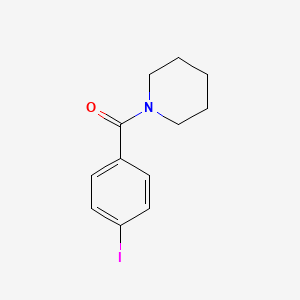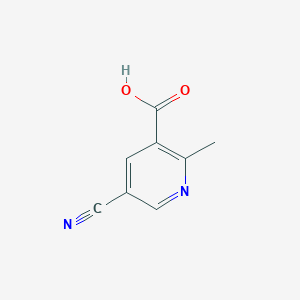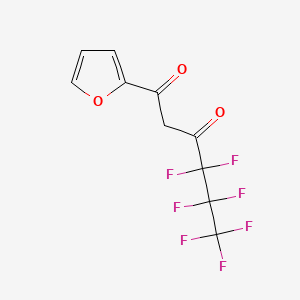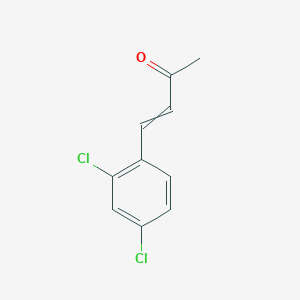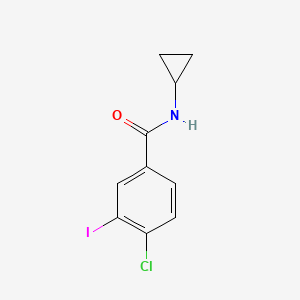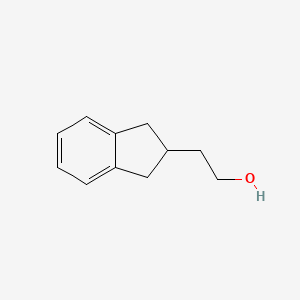
2-(2,3-dihydro-1H-inden-2-yl)ethanol
概述
描述
2-(2,3-dihydro-1H-inden-2-yl)ethanol is an organic compound with the molecular formula C11H14O It is a derivative of indene, featuring a hydroxyl group attached to an ethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)ethanol typically involves the reduction of 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde. This reduction can be achieved using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is isolated by standard extraction and purification techniques .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions
2-(2,3-dihydro-1H-inden-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form 2-(2,3-dihydro-1H-inden-2-yl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Oxidation: 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde or 2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Reduction: 2-(2,3-dihydro-1H-inden-2-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2,3-dihydro-1H-inden-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances and as a building block in the synthesis of various industrial chemicals
作用机制
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)ethanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets are still under investigation, but its structure suggests it could interact with proteins and nucleic acids .
相似化合物的比较
Similar Compounds
- 2-(2,3-dihydro-1H-indol-3-yl)ethanol
- 2,3-dihydro-2,5-dimethyl-1H-indene-2-methanol
- 2-ethyl-2,3-dihydro-1H-indene
Uniqueness
2-(2,3-dihydro-1H-inden-2-yl)ethanol is unique due to its specific indene-based structure with an ethyl side chain bearing a hydroxyl group. This structure imparts distinct chemical reactivity and potential biological activity compared to its analogs .
属性
CAS 编号 |
772-28-1 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1H-inden-2-yl)ethanol |
InChI |
InChI=1S/C11H14O/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9,12H,5-8H2 |
InChI 键 |
SSJGMHHEVDFMJM-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=CC=CC=C21)CCO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(methanesulfonyl)methyl]prop-2-enoate](/img/structure/B8794716.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B8794721.png)
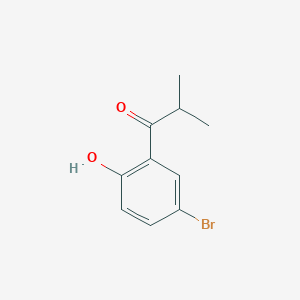
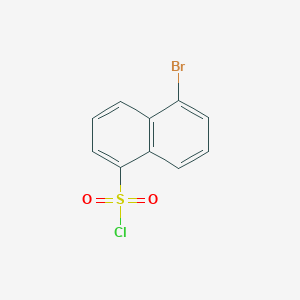
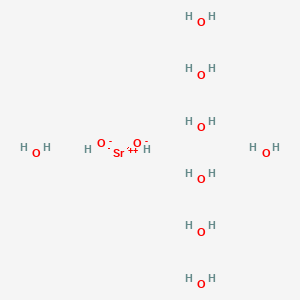
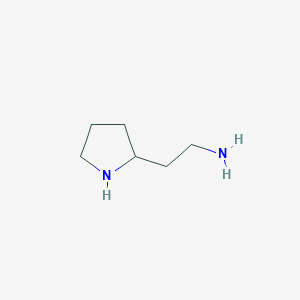
![2-(4-Methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B8794755.png)
